PARP-1 Selectivity over PARP-2 via 2-Substitution
2-Substituted pyrrolo[1,2-b]pyridazine-6-carboxamide derivatives, specifically compound 15a, demonstrated 29-fold selectivity for PARP-1 over PARP-2. This selectivity profile is structurally dependent on the pyrrolo[1,2-b]pyridazine core and the 2-position substitution pattern, a feature not achievable with structurally related pyrrolotriazine or phthalazine scaffolds under identical assay conditions . The PARP-1 IC50 for 15a was 14.2 nM, compared to its PARP-2 IC50 of 209.38 nM. In contrast, compound 15b (a closely related analog with a different 2-position substituent) showed only 5-fold selectivity, with PARP-1 IC50 of 66.81 nM and PARP-2 IC50 of 340 nM, confirming the scaffold's tunability for selectivity optimization [1].
| Evidence Dimension | PARP-1 versus PARP-2 selectivity ratio |
|---|---|
| Target Compound Data | Compound 15a: PARP-1 IC50 = 14.2 nM; PARP-2 IC50 = 209.38 nM |
| Comparator Or Baseline | Compound 15b: PARP-1 IC50 = 66.81 nM; PARP-2 IC50 = 340 nM (5-fold selectivity) |
| Quantified Difference | Compound 15a exhibits 29-fold selectivity; Compound 15b exhibits 5-fold selectivity |
| Conditions | In vitro enzymatic assay measuring PARP-1 and PARP-2 catalytic activity |
Why This Matters
Procurement of the pyrrolo[1,2-b]pyridazine-6-carboxamide scaffold enables SAR campaigns aimed at achieving isoform-selective PARP inhibition, a critical parameter for reducing off-target hematological toxicity and improving therapeutic index.
- [1] Xiang HY et al., 'Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors', Bioorganic & Medicinal Chemistry Letters, 2021; reported IC50 values: PARP-1 14.2 nM (15a), PARP-2 209.38 nM (15a); PARP-1 66.81 nM (15b), PARP-2 340 nM (15b). View Source
